An In-depth Technical Guide to 4-Bromobenzaldehyde: Chemical Properties, Structure, and Reactivity
An In-depth Technical Guide to 4-Bromobenzaldehyde: Chemical Properties, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structural features, and synthetic applications of 4-Bromobenzaldehyde. The information is curated to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.
Chemical Identity and Structure
4-Bromobenzaldehyde, also known as p-bromobenzaldehyde, is an organobromine compound with the chemical formula C₇H₅BrO.[1][2][3][4][5][6] It consists of a benzene ring substituted with a bromine atom and a formyl (-CHO) group at the para (1,4) positions.[5] This substitution pattern imparts dual reactivity to the molecule, making it a versatile building block in organic synthesis.[7][8]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-bromobenzaldehyde[1][2][3] |
| CAS Number | 1122-91-4[2][3][9][10] |
| Molecular Formula | C₇H₅BrO[1][2][3][5][11][10][12] |
| SMILES | C1=CC(=CC=C1C=O)Br[1] |
| InChIKey | ZRYZBQLXDKPBDU-UHFFFAOYSA-N[1][2][3] |
Physicochemical Properties
4-Bromobenzaldehyde is a white to off-white or pale yellow crystalline solid at room temperature.[5][12] It is characterized by the following physical and chemical properties.
Table 2: Physicochemical Data
| Property | Value |
| Molecular Weight | 185.02 g/mol [10][12] |
| Melting Point | 55-58 °C[11][12][13][14][15][16] |
| Boiling Point | 255-258 °C at 760 mmHg |
| 123-125 °C at 31 hPa[13] | |
| 66-68 °C at 2mm Hg[5][14][16] | |
| Density | 1.557 g/cm³[12] |
| Solubility | Slightly soluble in water. Soluble in organic solvents such as ethanol, ether, and chloroform.[12] |
| Flash Point | 108-109 °C (closed cup)[11][13] |
Spectroscopic Data
The structure of 4-Bromobenzaldehyde can be confirmed using various spectroscopic techniques. The key spectral features are summarized below.
Table 3: Spectroscopic Data
| Technique | Key Signals |
| ¹H NMR (CDCl₃) | δ ~9.99 (s, 1H, CHO), 7.81-7.86 (m, 4H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~191.0 (CHO), 135.5, 132.5, 130.9, 129.5 (Ar-C) |
| IR (KBr) | ~1700 cm⁻¹ (C=O stretch), ~2830, 2730 cm⁻¹ (C-H stretch of aldehyde), ~820 cm⁻¹ (para-disubstituted benzene) |
Synthesis and Purification
Synthesis of 4-Bromobenzaldehyde from 4-Bromotoluene
A common laboratory-scale synthesis involves the free-radical bromination of 4-bromotoluene followed by hydrolysis.[1][8]
Experimental Protocol:
-
Bromination: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place 100 g (0.58 mol) of 4-bromotoluene. Heat the flask in an oil bath to 105 °C while illuminating with a 150-watt tungsten lamp. Slowly add 197 g (1.23 mol) of bromine from the dropping funnel over approximately 3 hours, gradually increasing the temperature to 150 °C.
-
Hydrolysis: Transfer the crude product to a larger flask and add 200 g of powdered calcium carbonate and 300 mL of water. Reflux the mixture for 15 hours to hydrolyze the dibrominated intermediate.
-
Purification: Steam distill the product from the reaction mixture. Collect the distillate, cool to induce crystallization, and collect the solid 4-bromobenzaldehyde by filtration. The product can be further purified by recrystallization from a suitable solvent or through the formation of a bisulfite addition compound.[17]
Purification by Recrystallization
Experimental Protocol:
-
Solvent Selection: Determine a suitable solvent or solvent pair. A common choice is a mixture of ethanol and water. The compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.
-
Dissolution: Dissolve the crude 4-bromobenzaldehyde in a minimum amount of the hot solvent (e.g., ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Chemical Reactivity and Synthetic Applications
4-Bromobenzaldehyde is a valuable intermediate in organic synthesis due to the reactivity of both the aldehyde and the aryl bromide functionalities.
Reactions of the Aldehyde Group
The aldehyde group undergoes typical reactions such as oxidation to 4-bromobenzoic acid, reduction to 4-bromobenzyl alcohol, and various carbon-carbon bond-forming reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromoaryl group is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[7][8]
This reaction couples 4-bromobenzaldehyde with a boronic acid or its ester to form biaryl compounds.
Experimental Protocol (General):
-
To a reaction flask, add 4-bromobenzaldehyde (1 equivalent), the boronic acid (1.05-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), a ligand (if necessary), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Add a suitable solvent system (e.g., toluene/water, 1-propanol).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or GC).
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or recrystallization.
This reaction couples 4-bromobenzaldehyde with a terminal alkyne to form an aryl alkyne.
Experimental Protocol (General):
-
In a reaction vessel, combine 4-bromobenzaldehyde (1 equivalent), the terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine) in a suitable solvent (e.g., THF or DMF).
-
Stir the mixture under an inert atmosphere at room temperature or with gentle heating until the reaction is complete.
-
Work up the reaction by removing the solvent, partitioning between an organic solvent and water, drying the organic layer, and purifying the product.
The Wittig reaction converts the aldehyde group of 4-bromobenzaldehyde into an alkene.
Experimental Protocol (Solvent-Free):
-
In a mortar, grind together 4-bromobenzaldehyde, a phosphonium ylide precursor (e.g., benzyltriphenylphosphonium chloride), and a mild base (e.g., potassium phosphate).
-
The reaction can often proceed at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by extraction and purified by recrystallization or chromatography.
Visualized Workflows and Pathways
General Synthetic Pathways from 4-Bromobenzaldehyde
Caption: Key synthetic transformations of 4-Bromobenzaldehyde.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.
Safety and Handling
4-Bromobenzaldehyde is harmful if swallowed and causes skin and serious eye irritation.[9] It may also cause respiratory irritation and can lead to an allergic skin reaction.[9]
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[9][17][18][19][20][21]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.[18]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If swallowed, call a poison center or doctor.[9]
Always consult the Safety Data Sheet (SDS) before handling this chemical.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Bromobenzaldehyde - Optional[1H NMR] - Spectrum - SpectraBase [spectrabase.com]
- 3. 4-Bromobenzaldehyde | C7H5BrO | CID 70741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Benzaldehyde, 4-bromo- [webbook.nist.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. Synthesis of p-Bromobenzaldehyde - Chempedia - LookChem [lookchem.com]
- 10. gctlc.org [gctlc.org]
- 11. 4-Bromobenzaldehyde(1122-91-4) 1H NMR spectrum [chemicalbook.com]
- 12. 4-Bromobenzaldehyde(1122-91-4) 13C NMR [m.chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Page loading... [wap.guidechem.com]
- 16. 4-Bromobenzaldehyde(1122-91-4) IR Spectrum [m.chemicalbook.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
- 20. youtube.com [youtube.com]
- 21. benchchem.com [benchchem.com]
